molecular formula C23H16Cl2N2O3 B295538 4-{2-[(3,4-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{2-[(3,4-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No.: B295538
M. Wt: 439.3 g/mol
InChI Key: JWKIAHBGGPILMU-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(3,4-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, also known as DCB-PZ, is a pyrazolidinedione derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound has gained significant attention due to its unique chemical structure and promising pharmacological properties.

Mechanism of Action

The mechanism of action of 4-{2-[(3,4-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is not fully understood. However, it has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{2-[(3,4-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in lab experiments include its unique chemical structure, its potent anti-inflammatory and anti-cancer effects, and its potential use in the treatment of various diseases. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 4-{2-[(3,4-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. The development of new derivatives of this compound with improved solubility and potency is also an area of future research. Additionally, the use of this compound in combination with other drugs or therapies is an area of future research that may enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 4-{2-[(3,4-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves the reaction of 3,4-dichlorobenzyl alcohol with 2-hydroxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This Schiff base is then reacted with 1-phenyl-3,5-pyrazolidinedione in the presence of an acid catalyst to obtain this compound. The synthesis of this compound has been optimized and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

4-{2-[(3,4-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-fibrotic, and neuroprotective effects. This compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been shown to have potential in the treatment of cancer, particularly breast cancer and lung cancer.

Properties

Molecular Formula

C23H16Cl2N2O3

Molecular Weight

439.3 g/mol

IUPAC Name

(4E)-4-[[2-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C23H16Cl2N2O3/c24-19-11-10-15(12-20(19)25)14-30-21-9-5-4-6-16(21)13-18-22(28)26-27(23(18)29)17-7-2-1-3-8-17/h1-13H,14H2,(H,26,28)/b18-13+

InChI Key

JWKIAHBGGPILMU-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC(=C(C=C4)Cl)Cl)/C(=O)N2

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=CC(=C(C=C4)Cl)Cl)C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=CC(=C(C=C4)Cl)Cl)C(=O)N2

Origin of Product

United States

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